

# In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LEI105

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Notice: Publicly available information on a compound designated "**LEI105**" is exceptionally limited. Extensive searches have revealed that this identifier primarily corresponds to a rifamycin derivative, specifically 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV, which was investigated in the 1980s. There is no evidence of recent clinical development or substantial research on this compound under the identifier **LEI105** in publicly accessible scientific literature or clinical trial registries. This guide, therefore, summarizes the sparse historical data available for this specific rifamycin derivative.

### **Overview**

**LEI105**, also referred to as L/105, is a semisynthetic derivative of rifamycin SV. Research from the early 1980s characterized it as a potent antibacterial agent with notably poor gastrointestinal absorption.[1][2] This property positioned it as a candidate for the treatment of intestinal infections, as the drug would be concentrated in the gut with minimal systemic exposure.

### **Pharmacokinetics**

The core feature of **LEI105**'s pharmacokinetic profile is its limited systemic absorption after oral administration. The available data, derived from animal studies, is summarized below.

### Table 1: Summary of Preclinical Pharmacokinetic Parameters for LEI105



Species	Dose	Administration Route	Key Findings	Reference
Rat	100 mg/kg	Oral	- Practically no absorption observed No significant serum or tissue levels detected.	[1]
Dog	25 mg/kg (single dose)	Oral	- No traces of the compound detected in the serum.	[1]
Dog	10 mg/kg/day (8 days)	Oral	- No traces of the compound detected in the serum.	[1]

### **Experimental Protocols**

- Animal Models: Studies were conducted in rats and dogs to assess the absorption and distribution of LEI105.[1]
- Drug Administration: The compound was administered orally.[1]
- Sample Analysis: While specific analytical methods were not detailed in the accessible
  abstracts, techniques common for that era, such as high-performance liquid chromatography
  (HPLC), would have likely been used to measure drug concentrations in serum, tissues,
  urine, and feces.

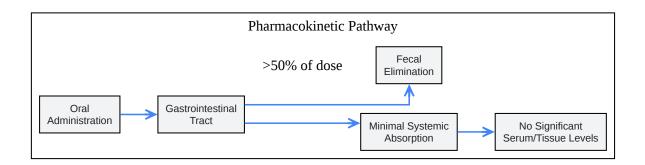
## Absorption, Distribution, Metabolism, and Excretion (ADME)

• Absorption: **LEI105** is "practically not absorbed" from the gastrointestinal tract following oral administration in both rats and dogs.[1] This is a defining characteristic of the compound.



- Distribution: Consistent with its poor absorption, no significant tissue levels of LEI105 were found in rats.[1]
- Metabolism: The extent and pathways of metabolism for LEI105 are not described in the available literature.
- Excretion: The primary route of elimination for **LEI105** is through the feces. In rats, over 50% of the administered oral dose was recovered in the feces within 72 hours. Only trace amounts were found in the urine, further supporting the lack of systemic absorption.[1]

### **Logical Flow of LEI105 Pharmacokinetics**



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Caption: Oral administration and subsequent fecal elimination of LEI105.

### **Pharmacodynamics**

Detailed pharmacodynamic data for **LEI105**, such as receptor binding affinities, IC50/EC50 values against specific bacterial enzymes, or mechanism of action studies, are not available in the public domain. As a rifamycin derivative, its antibacterial activity is presumed to occur through the inhibition of bacterial DNA-dependent RNA polymerase.

### Table 2: Summary of Pharmacodynamic Information for LEI105



Parameter	Finding	Reference
Mechanism of Action	Presumed to be inhibition of bacterial DNA-dependent RNA polymerase.	Inferred from rifamycin class
In Vitro Activity	Described as "highly active" against bacteria.	[2]
In Vivo Efficacy	Potentially effective for intestinal infections due to high concentration in the gut.	[2]

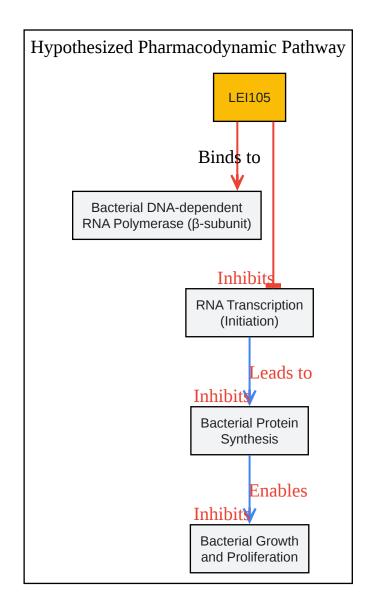
### **Experimental Protocols**

The abstracts from the 1980s mention that the compounds were tested for antibacterial activity, but specific protocols such as minimum inhibitory concentration (MIC) assays were not detailed.[2]

### **Signaling Pathway (Hypothesized)**

The mechanism of action for rifamycins is well-established. They bind to the β-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the initiation of transcription, leading to bacterial cell death.





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Caption: Hypothesized mechanism of action for **LEI105**.

### Conclusion

The available data on **LEI105** (4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV) is dated and sparse. The primary characteristic of this compound is its poor systemic absorption, which makes it a potential candidate for treating gastrointestinal infections. However, without recent studies, its clinical relevance, detailed pharmacodynamic properties, and safety profile remain unknown. The information presented here is based on a small number of publications from the 1980s and should be interpreted with caution. Further research would be necessary to



fully characterize the pharmacokinetic and pharmacodynamic properties of this compound according to modern standards.

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### References

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- 2. 4-Deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives. A new series of semisynthetic rifamycins with high antibacterial activity and low gastroenteric absorption PubMed [pubmed.ncbi.nlm.nih.gov]
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